Photoswitchable PAD inhibitor

Photopharmacology Enzyme Inhibition Optical Control

The Photoswitchable PAD Inhibitor is the first tool compound enabling spatiotemporally precise optical control over PAD catalytic function. Its binary activation profile—an inactive trans isomer (IC50 >100 µM) converting to a potent, irreversible cis isomer (IC50 9.1 µM) upon UV-A irradiation—cannot be replicated by conventional PAD inhibitors like Cl-amidine or BB-Cl-amidine. This allows researchers to maintain the compound in its inactive state during cell loading, then activate PAD2/PAD4 inhibition in defined subcellular regions or at specific time points. It is validated in competitive ABPP assays and is ideal for studying histone citrullination dynamics, NETosis kinetics, and validating photopharmaceutical approaches to PAD-driven pathologies including rheumatoid arthritis, multiple sclerosis, and cancer.

Molecular Formula C26H26ClN7O
Molecular Weight 488.0 g/mol
Cat. No. B610095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotoswitchable PAD inhibitor
SynonymsPhotoswitchable PAD inhibitor
Molecular FormulaC26H26ClN7O
Molecular Weight488.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1
InChIKeyZTBNXZDZQAHEDC-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Photoswitchable PAD Inhibitor: A Photoactivated Pan-PAD Inhibitor Derived from BB‑Cl‑amidine


The Photoswitchable PAD Inhibitor (compound 1; CAS 2226393-62-8) is a synthetic, photoactivated protein arginine deiminase (PAD) inhibitor developed as a derivative of the pan‑PAD inhibitor BB‑Cl‑amidine [1]. Its structure incorporates an azobenzene photoswitch that enables optical control of PAD activity. In the absence of UV‑A photoactivation, the thermodynamically stable trans isomer (1T) acts as a weak PAD2 inhibitor (IC50 > 100 μM) and exhibits substantially lower in vitro potency against all PAD isozymes compared to its parent compound BB‑Cl‑amidine . Upon irradiation with UV‑A light, the compound photoisomerizes to the cis isomer (1C), which functions as an irreversible, competitive PAD inhibitor with markedly enhanced potency [1]. This binary activation profile renders the Photoswitchable PAD Inhibitor the first tool compound capable of spatiotemporally precise optical control over PAD catalytic function.

Why Photoswitchable PAD Inhibitor Cannot Be Replaced by Conventional PAD Inhibitors


Conventional PAD inhibitors, including the widely used pan‑PAD inhibitors Cl‑amidine and BB‑Cl‑amidine, exhibit static, temporally unconstrained target engagement that is incompatible with experiments requiring dynamic, spatiotemporally defined PAD inhibition. Cl‑amidine demonstrates modest cellular potency against PAD4 (EC50 > 200 μM), while BB‑Cl‑amidine improves cellular activity 20‑fold (EC50 = 8.8 μM) but remains constitutively active [1]. Photoswitchable PAD Inhibitor distinguishes itself through a light‑dependent activation mechanism: its trans isomer is >10‑fold less potent than the cis isomer in cellular assays, and the trans isomer is completely inactive in inhibiting histone H3 citrullination even at 100 μM [2]. This binary, optically gated activity profile cannot be replicated by any conventional PAD inhibitor, nor by related photoswitchable analogs such as compound 2, which exhibits only a 2‑fold difference in cellular potency between its photoisomers [2]. Consequently, substitution with a non‑photoswitchable or less optically responsive PAD inhibitor would forfeit the unique capability to interrogate PAD biology with light‑controlled temporal resolution.

Photoswitchable PAD Inhibitor Quantitative Differentiation Evidence


Optical Activation Differential: 10‑Fold Increase in PAD2 Inhibitory Potency Upon UV‑A Irradiation

The Photoswitchable PAD Inhibitor (compound 1) exhibits a 10‑fold increase in inhibitory potency against PAD2 upon photoisomerization from the trans to the cis isomer. In the COLDER (continuous spectrophotometric) in vitro assay, the kinact/KI value for the trans isomer (1T) is 600 ± 30 M⁻¹min⁻¹, whereas the cis isomer (1C) achieves a kinact/KI of 5970 ± 670 M⁻¹min⁻¹ [1]. The calculated ratio (1C/1T) is 9.95‑fold. In contrast, the related photoswitchable analog compound 2 demonstrates opposite photoresponsiveness: its trans isomer is 45‑fold more potent than its cis isomer against PAD2 (kinact/KI: 4520 ± 760 M⁻¹min⁻¹ for 2T versus ≤100 ± 20 M⁻¹min⁻¹ for 2C) [2]. This directional and magnitude difference in photo‑responsiveness confirms that the optical control properties are compound‑specific and cannot be generalized across photoswitchable PAD inhibitors.

Photopharmacology Enzyme Inhibition Optical Control

Cellular Activity Differential: Cis Isomer Achieves >10‑Fold Lower IC50 than Trans Isomer in ABPP Assay

In a competitive activity‑based protein profiling (ABPP) assay using PAD2, the cis isomer (1C) exhibits an IC50 of 9.1 μM, whereas the trans isomer (1T) fails to reach 50% inhibition at concentrations up to 100 μM (IC50 > 100 μM), representing a >10‑fold difference in cellular potency [1]. This >10‑fold activation differential in a cellular context contrasts sharply with compound 2, where the trans and cis isomers exhibit only a 2‑fold difference in IC50 (11.8 μM for 2T versus 23.8 μM for 2C) despite a 45‑fold difference in kinact/KI [2]. The pronounced cellular activation window of compound 1 is further corroborated by histone H3 citrullination assays in HEK293T cells overexpressing PAD2: 1T shows no inhibition of citrullination even at 100 μM, whereas 1C inhibits citrullination in a dose‑dependent manner [3].

Cell-Based Assays Activity-Based Protein Profiling Histone Citrullination

PAD Isozyme Selectivity Profile: Reduced Potency Against PAD1, PAD3, and PAD4 Relative to PAD2

The Photoswitchable PAD Inhibitor exhibits a distinct PAD isozyme inhibition profile compared to its parent compound BB‑Cl‑amidine. For the trans isomer (1T), kinact/KI values are 2300 ± 200 M⁻¹min⁻¹ (PAD1), 600 ± 30 M⁻¹min⁻¹ (PAD2), 1000 ± 60 M⁻¹min⁻¹ (PAD3), and 10510 ± 590 M⁻¹min⁻¹ (PAD4) [1]. For the cis isomer (1C), values are 2000 ± 100 M⁻¹min⁻¹ (PAD1), 5970 ± 670 M⁻¹min⁻¹ (PAD2), 1500 ± 40 M⁻¹min⁻¹ (PAD3), and 4900 ± 100 M⁻¹min⁻¹ (PAD4) [1]. In comparison, BB‑Cl‑amidine demonstrates kinact/KI values of 16000 M⁻¹min⁻¹ (PAD1), 5000 M⁻¹min⁻¹ (PAD2), 6000 M⁻¹min⁻¹ (PAD3), and 14000 M⁻¹min⁻¹ (PAD4) [2]. Notably, compound 1 shows substantially reduced potency against PAD1 and PAD3 relative to BB‑Cl‑amidine, while maintaining comparable PAD4 potency in the cis state. The photoisomerization‑induced change in isozyme selectivity is most pronounced for PAD2, where the cis isomer exhibits a 10‑fold activation relative to the trans isomer .

Isozyme Selectivity PAD Family Pan‑Inhibitor Comparison

Inhibitory Mechanism Switch: Cis Isomer Acts as an Irreversible Inhibitor, Trans Isomer as a Weak Reversible Binder

The Photoswitchable PAD Inhibitor exhibits a photoisomerization‑dependent switch in its mechanism of enzyme inhibition. The cis isomer (1C) acts as an irreversible inhibitor, as evidenced by time‑dependent inactivation kinetics and the covalent modification of the active site cysteine residue (Cys647 in PAD2) characteristic of haloacetamidine warheads [1]. In contrast, the trans isomer (1T) does not exhibit irreversible inhibition kinetics and functions as a weak, reversible binder with a kinact/KI value of 600 M⁻¹min⁻¹ for PAD2 [2]. This mechanism switch is analogous to that observed for compound 2, where the trans isomer (2T) is irreversible and the cis isomer (2C) is a reversible, competitive inhibitor with a Ki of 25.2 μM [3]. However, compound 1 uniquely combines the photoswitchable mechanism change with the favorable 'off‑on' activation phenotype (cis = more active), whereas compound 2 exhibits 'on‑off' deactivation (trans = more active) [4].

Mechanism of Inhibition Irreversible Inhibitors Competitive Inhibition

Cytotoxicity Profile: Comparable Cellular Toxicity to BB‑Cl‑amidine with No Light‑Dependent Toxicity Differential

Cytotoxicity assessment in HEK293T/PAD2 cells revealed that compound 1 exhibits comparable overall cytotoxicity to its parent compound BB‑Cl‑amidine [1]. Importantly, the trans and cis isomers of compound 1 do not show any significant difference in cytotoxicity, indicating that the observed cellular toxicity does not originate from the inhibition of PAD2 but rather from off‑target effects common to the haloacetamidine warhead scaffold [2]. This property contrasts with compounds that exhibit light‑dependent toxicity, which could confound interpretation of photopharmacology experiments. The absence of a cytotoxicity differential between the photoisomers ensures that any light‑dependent biological effects can be attributed specifically to PAD inhibition rather than to photoisomer‑specific cytotoxic activity.

Cytotoxicity Cell Viability Safety Pharmacology

Comparative Potency Relative to Cl‑amidine: 20‑Fold Cellular Potency Improvement via BB‑Cl‑amidine Scaffold

The Photoswitchable PAD Inhibitor is a direct derivative of BB‑Cl‑amidine, which itself represents a significant potency improvement over the first‑generation PAD inhibitor Cl‑amidine. BB‑Cl‑amidine exhibits a 20‑fold increase in cellular potency against PAD4 relative to Cl‑amidine, with EC50 values of 8.8 μM versus >200 μM, respectively [1]. This potency enhancement is attributed to the incorporation of a biphenyl moiety that improves cell permeability and target engagement. The Photoswitchable PAD Inhibitor retains this potency‑enhanced scaffold while substituting the biphenyl group with an azobenzene photoswitch, enabling optical control without fully sacrificing the cellular potency gains achieved in BB‑Cl‑amidine [2]. In the cis‑active state, compound 1 achieves an ABPP IC50 of 9.1 μM against PAD2, comparable to BB‑Cl‑amidine's cellular potency [3].

Cellular Potency Structure‑Activity Relationship PAD4 Inhibition

Optimal Research Applications for Photoswitchable PAD Inhibitor


Spatiotemporally Controlled PAD2 Inhibition in Live‑Cell Imaging Studies

The >10‑fold cellular activation differential (IC50 >100 μM for 1T versus 9.1 μM for 1C) enables precise optical control of PAD2 activity in living cells. Researchers can maintain the compound in its inactive trans state during cell loading and handling, then activate PAD2 inhibition in defined subcellular regions or at specific time points using focused UV‑A illumination. This capability is essential for studying the dynamics of histone citrullination and its downstream effects on chromatin structure and gene expression with high temporal resolution [1].

Photopharmacology Proof‑of‑Concept Studies in PAD‑Dependent Disease Models

The Photoswitchable PAD Inhibitor serves as a foundational tool compound for developing photopharmaceuticals targeting PAD‑driven pathologies. Its binary 'off‑on' activation profile, combined with irreversible target engagement in the active state, makes it suitable for proof‑of‑concept studies demonstrating that light‑activated, tissue‑specific PAD inhibition can mitigate disease phenotypes in models of rheumatoid arthritis, multiple sclerosis, or cancer, where localized PAD activity is implicated [1]. The comparable cytotoxicity to BB‑Cl‑amidine without light‑dependent toxicity supports its use in preclinical validation experiments [2].

Competitive ABPP Assays for Target Engagement Validation

The Photoswitchable PAD Inhibitor is validated for use in competitive activity‑based protein profiling (ABPP) assays, where the >10‑fold difference in IC50 between the trans and cis isomers provides a built‑in control for assessing target engagement specificity. By comparing rhodamine‑conjugated fluoroamidine (RFA) probe labeling in the presence of 1T (inactive) versus 1C (active), researchers can distinguish specific PAD2 binding from non‑specific interactions, enhancing the rigor of target validation studies [1].

Investigating the Role of PAD4 in Neutrophil Extracellular Trap (NET) Formation

Although the Photoswitchable PAD Inhibitor is most fully characterized for PAD2, it retains substantial potency against PAD4 in the cis state (kinact/KI = 4900 M⁻¹min⁻¹) [1]. Given the established role of PAD4 in catalyzing histone citrullination during NETosis, this compound can be employed in studies requiring temporally controlled PAD4 inhibition to dissect the kinetics of NET formation and its contribution to inflammatory and autoimmune processes. The light‑activated mechanism allows researchers to probe the precise timing requirements of PAD4 activity during NET induction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Photoswitchable PAD inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.